
(4-Bromo-2-nitrophenyl)methyl sulfide
Overview
Description
(4-Bromo-2-nitrophenyl)methyl sulfide is an organosulfur compound featuring a benzene ring substituted with a bromine atom at the para position (C4), a nitro group at the ortho position (C2), and a methylthio (-SCH₃) group attached to the aromatic ring. This compound belongs to the family of aryl sulfides, where the sulfur atom is directly bonded to the aromatic ring and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene, followed by the conversion of the methyl group to a sulfide using appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
(4-Bromo-2-nitrophenyl)methyl sulfide: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-2-aminophenyl methyl sulfide.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed:
Nitroso compounds
Carboxylic acids
Amines
Substituted phenyl sulfides
Scientific Research Applications
Medicinal Chemistry
(4-Bromo-2-nitrophenyl)methyl sulfide has been explored as a potential lead compound in drug development due to its ability to modify biological activity through structural variations. Studies have shown that derivatives of this compound exhibit antimicrobial properties and potential anticancer activity .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various functionalized compounds, including:
- Thioethers : Used in the synthesis of biologically active molecules.
- Dyes and Pigments : Its derivatives are employed in producing synthetic dyes, leveraging the nitro and bromo groups for color stability and intensity .
Material Science
Research indicates that this compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its role as a stabilizing agent in polymer blends has been documented, contributing to improved durability and resistance to environmental factors .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the nitro position enhanced potency .
Case Study 2: Polymer Enhancement
In a research project aimed at improving the mechanical properties of biodegradable polymers, this compound was blended with polylactic acid (PLA). Results showed a marked increase in tensile strength and thermal stability, making it a promising candidate for sustainable material applications .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological systems. The exact mechanism may vary depending on the context of its application, but it generally involves the formation of reactive intermediates and subsequent interactions with cellular components.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (4-Bromo-2-nitrophenyl)methyl sulfide with structurally related compounds:
Key Research Findings
Sulfonamide derivatives (e.g., 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) exhibit higher thermal stability due to the rigid sulfonamide group, unlike sulfides or sulfonates .
Structural Geometry: Sulfonate esters (e.g., 4-Nitrophenyl 4-bromobenzenesulfonate) show S–O bond lengths of ~1.43 Å, shorter than typical S–C bonds (~1.78 Å) in sulfides, indicating stronger double-bond character in sulfonates . Aryl sulfides with bulky substituents (e.g., bromo, nitro) often exhibit non-planar geometries, influencing packing in crystal lattices and solubility .
Applications :
- Bromo-nitro-substituted sulfonamides are pivotal in pharmaceutical synthesis (e.g., anticonvulsants or kinase inhibitors), leveraging their halogenated aromatic cores for target binding .
- Simple sulfides like (2-Bromo-4-fluorophenyl)(methyl)sulfane serve as building blocks for cross-coupling reactions in medicinal chemistry .
Biological Activity
(4-Bromo-2-nitrophenyl)methyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound consists of a brominated nitrophenyl moiety linked to a methyl sulfide group. Its molecular formula is C7H6BrN2O2S, with a molecular weight of 251.1 g/mol. The presence of both bromine and nitro groups in the aromatic ring significantly influences its reactivity and biological properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. For instance, studies have shown that this compound has minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
---|---|---|
Enterococcus faecalis | 40 | Comparable |
Pseudomonas aeruginosa | 50 | Comparable |
Salmonella typhi | 45 | Comparable |
Klebsiella pneumoniae | 55 | Comparable |
The compound's efficacy was demonstrated through inhibition zone assays, where it produced inhibition zones ranging from 19 mm to 30 mm against the tested organisms .
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- IC50 Values : The compound exhibited IC50 values ranging from 7 µM to 20 µM against different cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .
Case Study : In one study, treatment with this compound led to significant changes in cell morphology and a notable decrease in cell viability in MCF-7 breast cancer cells. The LDH enzyme activity was significantly higher in treated cells compared to controls, indicating cellular damage .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing (4-Bromo-2-nitrophenyl)methyl sulfide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, reacting 4-bromo-2-nitrobenzyl bromide with a methylthiolate nucleophile (e.g., NaSCH₃) in a polar aprotic solvent like DMF or DMSO at 60–80°C under inert atmosphere. Optimization includes controlling stoichiometry (1:1.2 molar ratio of benzyl bromide to NaSCH₃), reaction time (6–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Monitoring by TLC or HPLC ensures intermediate stability, as nitro and bromo groups may undergo side reactions under prolonged heating .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methyl sulfide proton resonates at δ 2.1–2.3 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm) due to nitro and bromo substituents .
- IR : Confirm sulfide (C–S stretch at 600–700 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or WinGX/ORTEP software resolves bond lengths (e.g., C–S: ~1.81 Å) and torsion angles .
Example Table: Crystallographic Parameters for Analogous Compounds
Compound | Space Group | R-factor | C–S Bond Length (Å) | Reference |
---|---|---|---|---|
N-(4-Bromophenyl)sulfonamide | P 1 | 0.038 | 1.82 | |
7-Bromo-2-(4-methylphenyl)sulfinyl | P2₁/c | 0.092 | 1.79 |
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structure:
- HOMO-LUMO gaps : Predict redox behavior (e.g., electron-withdrawing nitro group reduces HOMO energy, enhancing electrophilicity) .
- Electrostatic Potential Maps : Identify reactive sites (e.g., sulfur atom for nucleophilic attacks, bromine for cross-coupling) .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation in DMSO or THF .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Compare NMR-derived dihedral angles with SCXRD results. Discrepancies may arise from dynamic effects in solution vs. solid state .
- Multi-Method Analysis : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition, ruling out degradation products .
- Error Analysis : Apply statistical tools (e.g., R-factor convergence in SHELXL) to refine crystallographic models iteratively .
Q. How do bromo and nitro substituents influence the sulfide’s reactivity in cross-coupling or oxidation reactions?
Advanced Research Question
- Suzuki Coupling : The bromo group facilitates palladium-catalyzed aryl-aryl coupling (e.g., with boronic acids), while the nitro group directs electrophilic substitution to the para position .
- Oxidation : Methyl sulfide oxidizes to sulfoxide (using H₂O₂) or sulfone (with KMnO₄). Nitro groups stabilize intermediates via resonance, altering reaction kinetics .
Methodological Note : Monitor oxidation by ¹H NMR; sulfoxide protons split into doublets (δ 2.6–3.1 ppm) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Advanced Research Question
- Crystal Packing : Bulky nitro and bromo groups induce steric hindrance, requiring slow evaporation (e.g., ethyl acetate/hexane) for lattice formation .
- Disorder Mitigation : Use SHELXL’s PART instruction to model disordered sulfur or bromine atoms .
- Twinned Crystals : Apply TWIN/BASF commands in refinement software to deconvolute overlapping reflections .
Q. How can researchers ensure sample purity and stability during storage?
Basic Research Question
- Purity Checks : Use HPLC (C18 column, 70:30 methanol/water) to quantify impurities (<2%) .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the nitro group and sulfide oxidation .
Q. What are the best practices for handling sulfide-containing compounds in aerobic vs. anaerobic conditions?
Advanced Research Question
- Anaerobic Synthesis : Use Schlenk lines or gloveboxes to prevent sulfide oxidation to sulfoxides .
- Oxygen Sensitivity : Quantify dissolved O₂ via Clark electrode; add antioxidants (e.g., BHT) to solutions .
Table: Sulfide Stability in Different Solvents
Solvent | Half-Life (25°C, air) | Degradation Product |
---|---|---|
DMSO | 48 hours | Sulfoxide |
THF | 72 hours | Disulfide |
Chloroform | 24 hours | Sulfonic acid |
Properties
IUPAC Name |
4-bromo-1-methylsulfanyl-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIQDIAWTUKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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